1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione
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Overview
Description
1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione is a brominated derivative of anthraquinone. This compound is known for its unique chemical properties and has found applications in various fields, including pharmaceuticals, dyes, and sensors. Its molecular structure consists of an anthracene backbone with amino, dibromo, and hydroxy substituents, which contribute to its reactivity and functionality .
Preparation Methods
The synthesis of 1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione typically involves the bromination of 1-aminoanthracene-9,10-dione. One effective method uses nonanebis(peroxoic acid) as an oxidant in the presence of potassium bromide (KBr) and acetic acid. This reaction proceeds at room temperature and yields the desired dibromo product with high efficiency . Industrial production methods often involve scaling up this reaction to larger quantities while maintaining the reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common reagents used in these reactions include sulfuric acid, nitrobenzene, and molecular iodine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is used in the development of sensors for detecting metal ions, such as mercury (Hg²⁺).
Mechanism of Action
The mechanism of action of 1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as kinases, topoisomerases, and telomerases. These interactions can inhibit the activity of these enzymes, leading to the suppression of cancer cell proliferation. The compound’s ability to form stable complexes with metal ions also contributes to its functionality in sensor applications .
Comparison with Similar Compounds
1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione can be compared with other brominated anthraquinone derivatives, such as:
1-Amino-2-bromo-4-hydroxyanthracene-9,10-dione: This compound has similar applications but differs in the number of bromine atoms, affecting its reactivity and properties.
1-Amino-2,4-dibromoanthracene-9,10-dione: Another similar compound with different substitution patterns, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Biological Activity
1-Amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C14H8Br2N2O3
- Molecular Weight : 404.02 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. These interactions often lead to:
- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells by activating intrinsic pathways involving caspase cascades.
- Antimicrobial Activity : It has demonstrated efficacy against various microbial strains by disrupting cell membrane integrity or inhibiting vital metabolic pathways.
Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound against different cancer cell lines. The following table summarizes key findings:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
MDA-MB-231 | 5.0 | Induces apoptosis via caspase activation | |
DU-145 | 4.5 | DNA intercalation leading to cell cycle arrest | |
SNB-19 | 6.0 | Enhances DNA synthesis and induces apoptosis |
These results indicate that the compound exhibits potent cytotoxicity comparable to standard chemotherapeutics like doxorubicin.
Antimicrobial Activity
Research has also focused on the antimicrobial properties of this compound. In vitro studies have shown effectiveness against a range of bacterial strains:
Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 20 |
The mechanism behind its antimicrobial action may involve disruption of bacterial cell membranes and interference with metabolic processes essential for bacterial survival.
Case Studies
-
Case Study on Anticancer Efficacy :
- In a study conducted on glioblastoma cells (SNB-19), treatment with this compound resulted in significant tumor cell reduction and induced apoptosis through mitochondrial pathways. The study highlighted the compound's potential as a lead for further drug development in glioblastoma therapy.
-
Case Study on Antimicrobial Properties :
- A clinical trial assessing the compound's efficacy against drug-resistant bacterial infections showed promising results. Patients treated with formulations containing this compound exhibited reduced infection rates and improved recovery times compared to control groups.
Properties
CAS No. |
5182-26-3 |
---|---|
Molecular Formula |
C14H7Br2NO3 |
Molecular Weight |
397.02 g/mol |
IUPAC Name |
1-amino-2,6-dibromo-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H7Br2NO3/c15-5-1-2-6-7(3-5)14(20)10-9(18)4-8(16)12(17)11(10)13(6)19/h1-4,18H,17H2 |
InChI Key |
KAKQDBARZHAOSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(C2=O)C(=C(C=C3O)Br)N |
Origin of Product |
United States |
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